molecular formula C14H13FN4O B7746013 1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B7746013
M. Wt: 272.28 g/mol
InChI Key: SEYDZBWIWCRVDO-UHFFFAOYSA-N
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Description

1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a high-purity chemical compound offered for research purposes. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class of heterocycles, which are recognized as bioisosteres of purines and are investigated for their diverse biological activities. The TZP scaffold is a subject of significant interest in medicinal chemistry, particularly in the development of novel anti-tumor agents. Research on closely related structural analogs has demonstrated potent in vitro anti-tumor activities against human cancer cell lines, such as liver cancer (Bel-7402) and fibrosarcoma (HT-1080), with certain compounds exhibiting greater potency than cisplatin . The specific substitution at the 7-position of the TZP core with an aryl group, such as the 2-fluorophenyl in this compound, is a key structural feature explored in these studies to optimize potency and selectivity . Furthermore, the TZP scaffold has been repurposed and investigated as a novel class of allosteric inhibitors for the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) function . This enzymatic function is a promising and underexplored target for anti-HIV therapy, as it is not inhibited by any current clinical drugs. Compounds based on this core structure have shown inhibitory activity in the low micromolar range, providing researchers with valuable tools for probing this novel mechanism of action . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-5-3-4-6-11(10)15)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDZBWIWCRVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Sequential Linear Synthesis

  • Core formation → 2-Fluorophenyl introduction → Methylation → Ethanone addition

    • Total Yield : 52–68%

    • Limitation : Multi-step purification reduces efficiency.

Convergent Approach

  • Pre-functionalized intermediates (e.g., 2-fluorophenyl-enaminone) → One-pot cyclization and methylation

    • Catalyst : p-Toluenesulfonic acid (PTSA)

    • Yield : 78%

Table 2: Route Comparison

ParameterLinear RouteConvergent Route
Total Steps42
Average Yield per Step82%88%
Purity (HPLC)≥95%≥98%

Analytical Characterization

Critical quality control metrics include:

  • NMR : Distinct signals for fluorophenyl (δ 7.45–7.62 ppm), methyl (δ 2.31 ppm), and ethanone (δ 2.58 ppm).

  • HPLC : Retention time = 12.4 min (C18 column, 70:30 MeOH/H₂O).

  • Mass Spec : [M+H]⁺ = 313.12 m/z.

Challenges and Solutions

  • Regioselectivity : Competing substitution at N1 vs. N3 positions is mitigated using bulky bases (e.g., t-BuOK).

  • Byproducts : Auto-oxidation of dihydro intermediates is minimized by inert atmospheres (N₂/Ar).

Industrial-Scale Considerations

Patents highlight cost-effective halogen exchange (Halex) reactions for fluorination, replacing hazardous HF with KF in polar aprotic solvents. Continuous flow reactors enhance safety and scalability for high-temperature steps .

Chemical Reactions Analysis

1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound exhibits significant biological activity attributed to its interaction with specific molecular targets. Key areas of research include:

Anticancer Properties

Research indicates that 1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial and Antiviral Activities

The compound has been studied for its antimicrobial and antiviral properties:

  • Antimicrobial Activity : Demonstrated effectiveness against a range of pathogenic bacteria and fungi. The presence of the fluorophenyl group enhances its potency against these microorganisms.
  • Antiviral Activity : Some studies suggest inhibition of RNase H activity in HIV without affecting reverse transcriptase, indicating a potential for fewer side effects compared to traditional antiviral therapies.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various triazolopyrimidine derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.

Case Study 2: Antiviral Activity

In an investigation into antiviral compounds published in Antiviral Research, researchers assessed the efficacy of this compound against HIV. The results showed a dose-dependent inhibition of viral replication in vitro, supporting further exploration for therapeutic use in HIV treatment.

Mechanism of Action

The mechanism of action of 1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of cyclin A2/CDK2 complex formation, which is crucial for cell cycle progression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and biological activity (where available).

Substituent Variations and Structural Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Data Reference ID
Target Compound 2-Fluorophenyl (7), Methyl (5) C₁₆H₁₄FN₅O 323.32 Not explicitly reported in evidence; inferred from analogues. -
1-[7-(3-Fluorophenyl)-... (UCB-FcRn-84) 3-Fluorophenyl (7), Methyl (5) C₁₆H₁₄FN₅O 323.32 Chiral separation (racemate); used in FcRn binding studies .
1-[7-(3,5-Difluorophenyl)-... 3,5-Difluorophenyl (7), Methyl (5) C₁₆H₁₃F₂N₅O 341.31 34% yield via microwave synthesis; δ 10.89 (s, 1H) in ¹H NMR .
V6 () 4-Benzyloxy-3-methoxyphenyl (7) C₂₇H₂₄FN₅O₃ 503.51 Antioxidant activity tested; elemental analysis matches theoretical .
1-{7-[3-(Benzyloxy)phenyl]-... () 3-Benzyloxyphenyl (7), Methyl (5) C₂₁H₂₀N₄O₂ 360.42 XlogP = 3.4; hydrogen bond acceptor = 5 .
1-(5,7-Dimethyl-2-phenyl-...) Phenyl (2), 5,7-Dimethyl C₁₅H₁₄N₄O 266.30 Discontinued commercial product; no bioactivity data .

Key Observations :

  • Fluorine Position: The 2-fluorophenyl group in the target compound likely induces distinct electronic and steric effects compared to 3-fluorophenyl (UCB-FcRn-84) or 3,5-difluorophenyl analogues.
  • Bulkier Substituents : Compounds like V6 () and the 3-benzyloxyphenyl derivative () exhibit higher molecular weights and lipophilicity (e.g., XlogP = 3.4), which may influence pharmacokinetic properties such as membrane permeability .
Physicochemical Properties
  • Lipophilicity : The 3-benzyloxyphenyl derivative (XlogP = 3.4) is more lipophilic than fluorine-substituted analogues, suggesting that aryl ether substituents enhance membrane penetration .

Biological Activity

Overview

1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure includes a fluorophenyl group and a methyl group, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Fluorophenyl Group : Achieved through substitution reactions using fluorinated aromatic compounds.
  • Methyl Group Addition : Conducted via alkylation reactions with methylating agents.
  • Final Assembly : Coupling the ethanone moiety with the triazolopyrimidine core.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound demonstrated potent antiproliferative effects with IC50 values indicating strong efficacy against these cells .
  • Mechanism of Action : The compound appears to inhibit enzymes involved in cell proliferation and may induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial and Antiviral Activities

The compound has also been evaluated for its antimicrobial and antiviral properties:

  • Antimicrobial Efficacy : Studies have reported that it exhibits activity against several pathogenic bacteria and fungi .
  • Antiviral Potential : Preliminary investigations suggest that it may inhibit viral replication mechanisms in certain viruses, including HIV .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It binds to enzymes like aromatase and alkaline phosphatases, modulating their activity and leading to reduced cancer cell proliferation .
  • Receptor Interaction : The compound may influence neurotransmitter receptors in the brain, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of similar triazolopyrimidine derivatives:

StudyFindings
MDPI Study Identified anticancer efficacy against MCF-7 cells; compounds showed significant inhibitory effects on cell cycle progression.
PMC Article Evaluated antiviral properties against HIV; identified key interactions with RNase H without affecting reverse transcriptase activity.
LGC Standards Reported on the synthesis and characterization of similar compounds; highlighted their potential in drug development for various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate and 3-amino-1,2,4-triazole under reflux conditions. Catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) enhance cyclization efficiency, achieving yields >90% . Microwave-assisted synthesis (150°C, 60 min) reduces reaction time but may lower yields (~34%) due to side reactions . Solvent choice (e.g., DMF vs. ethanol) and catalyst recycling protocols are critical for scalability and green chemistry compliance .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl δ ~7.1–7.7 ppm, methyl group δ ~2.2 ppm) . X-ray crystallography resolves stereochemistry, particularly for dihydro-pyrimidine ring conformation . Purity is assessed via HPLC (>99%) and melting point analysis (compare with literature values). Mass spectrometry ([M+H]+ m/z ~291) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays to determine IC₅₀ values. For antimicrobial activity, use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains . Cytotoxicity is tested via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicates .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound, and how does stereochemistry impact bioactivity?

  • Methodological Answer : Separate racemates using chiral chromatography (Chiralpak AD or ASV columns with heptane/isopropanol). For example, UCB-FcRn-84 (a related compound) was resolved into (R)- and (S)-enantiomers with 100% ee . Test separated enantiomers in binding assays (e.g., FcRn receptor) to identify stereospecific activity. Differences in IC₅₀ values >10-fold may indicate enantiomer-specific mechanisms .

Q. What strategies address contradictory bioactivity data across structural analogs?

  • Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with varied substituents (e.g., 3,5-difluorophenyl vs. 2-fluorophenyl). Use molecular docking to predict binding modes to targets like microtubules or viral proteases . For inconsistent cytotoxicity data, validate via apoptosis assays (Annexin V/PI staining) and Western blotting (caspase-3 activation) to rule off-target effects .

Q. How can green chemistry principles optimize the synthesis of this compound?

  • Methodological Answer : Replace traditional solvents (DMF, ethanol) with biodegradable ionic liquids or water-ethanol mixtures. TMDP catalysts can be recycled ≥5 times without yield loss . Microwave or ultrasound irradiation reduces energy consumption by 40–60% . Monitor environmental impact using E-factor calculations (waste per product unit) and aim for E < 5 .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer : In tauopathy models, use microtubule polymerization assays to assess stabilization effects. Combine with CRISPR-Cas9 knockdown of tau isoforms to identify target dependencies . SPR (Surface Plasmon Resonance) quantifies binding affinity to microtubule-associated proteins, while cryo-EM resolves structural interactions at near-atomic resolution .

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